

The Allosteric Wip1 Phosphatase Inhibitor GSK2830371: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Acrylamido-2-
((dimethylamino)methyl)phenylbor
onic acid

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An In-depth Technical Guide on the Chemical Properties, Mechanism of Action, and Experimental Utilization of GSK2830371 (CAS RN: 1404456-53-6)

Abstract

This technical guide provides a comprehensive overview of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Wip1 inhibition. It delves into the chemical properties, mechanism of action, biological activity, and detailed experimental protocols for the effective utilization of GSK2830371 in a laboratory setting. A notable clarification is addressed regarding its CAS Registry Number, which is definitively 1404456-53-6, resolving discrepancies with other listed numbers.

Introduction and CAS Number Clarification

GSK2830371 is a first-in-class, orally bioavailable small molecule that has garnered significant interest in the field of oncology.[1] It functions as a highly selective, allosteric inhibitor of Wip1 phosphatase, a key negative regulator of the DNA damage response (DDR) pathway.[1] Overexpression of Wip1 is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2]

A critical point of clarification for researchers is the correct Chemical Abstracts Service (CAS) Registry Number for GSK2830371. While occasional database errors have associated it with other numbers, the accurate and verified CAS RN for GSK2830371 is 1404456-53-6.[1][3][4] This guide will exclusively refer to this validated identifier.

Physicochemical Properties

GSK2830371 is a synthetic organic compound with the following properties:

Property	Value	Reference(s)
IUPAC Name	5-[[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide	[3]
CAS Number	1404456-53-6	[1][3][4]
Molecular Formula	C ₂₃ H ₂₉ ClN ₄ O ₂ S	[1]
Molecular Weight	461.02 g/mol	[1]
Appearance	Crystalline solid	[3]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol.	[1]
Storage	Store at -20°C	[1]

Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 exerts its inhibitory effect on Wip1 through a unique allosteric mechanism.[1] It binds to a "flap" subdomain adjacent to the catalytic site of Wip1.[5] This flap region is a distinguishing feature of Wip1 compared to other members of the protein phosphatase 2C

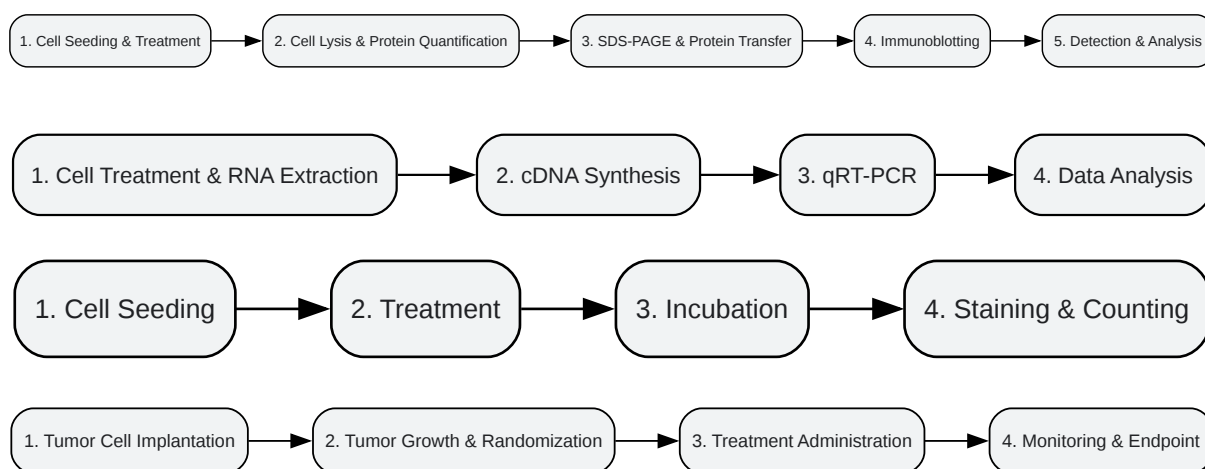
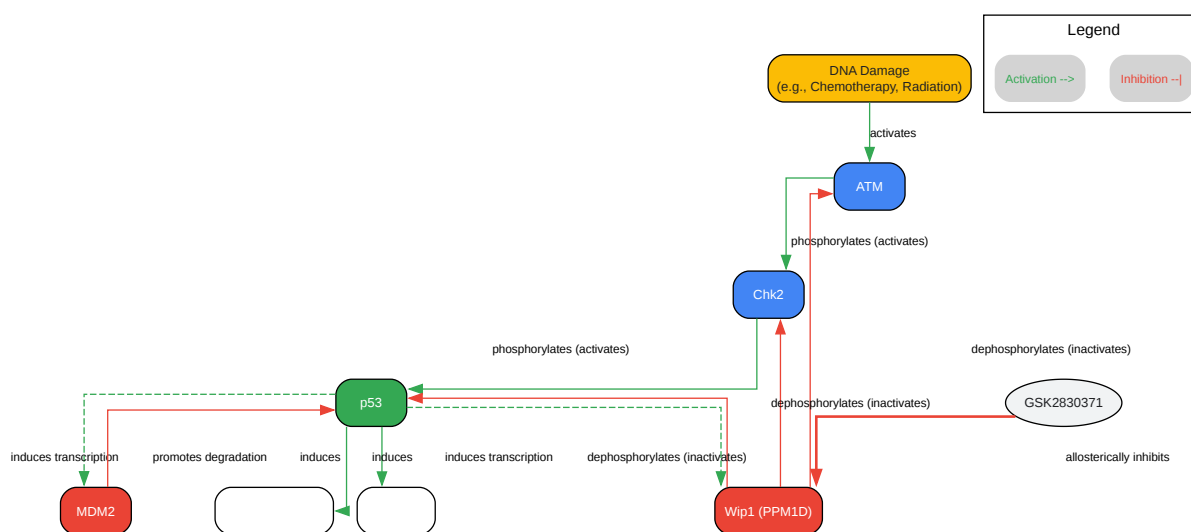
(PP2C) family, which accounts for the high selectivity of GSK2830371.^[5] Binding of the inhibitor induces a conformational change in Wip1, rendering it catalytically inactive.^[3]

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of several key substrates within the DNA damage response pathway.^[1] These include:

- p53 (at Ser15): A tumor suppressor protein that plays a central role in cell cycle arrest, apoptosis, and DNA repair.^[6]^[7]
- Chk2 (at Thr68): A checkpoint kinase that is activated in response to DNA damage and is involved in cell cycle arrest.^[6]
- ATM (at Ser1981): A primary sensor of DNA double-strand breaks that initiates the DDR signaling cascade.^[8]
- H2AX (at Ser139): A histone variant that is phosphorylated at sites of DNA damage and serves as a scaffold for the recruitment of DNA repair proteins.^[1]

By preventing the dephosphorylation of these substrates, GSK2830371 effectively amplifies and sustains the DNA damage signal, leading to cell cycle arrest and apoptosis in cancer cells with a functional p53 pathway.^[7]

Signaling Pathway Diagram



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